Methylnaltrexone D3 (iodide)
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Overview
Description
Methylnaltrexone D3 (iodide) is a labeled analogue of Methylnaltrexone iodide. Methylnaltrexone is a derivative of Naltrexone, which is used to treat alcohol dependence and prevent relapse of opioid dependence. Methylnaltrexone D3 (iodide) is primarily used in scientific research due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.
Preparation Methods
The preparation of Methylnaltrexone D3 (iodide) involves several synthetic routes and reaction conditions. One common method includes the methylation of Naltrexone followed by iodination. The reaction conditions typically involve the use of methyl iodide and a base such as potassium carbonate in an appropriate solvent like dimethylformamide . Industrial production methods focus on optimizing yield and purity, often achieving a product purity of over 99.8% .
Chemical Reactions Analysis
Methylnaltrexone D3 (iodide) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using reagents like iodine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naltrexone derivatives, while reduction can produce methylnaltrexone analogues .
Scientific Research Applications
Methylnaltrexone D3 (iodide) has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Methylnaltrexone D3 (iodide) acts as a peripherally acting μ-opioid receptor antagonist. It inhibits the opioid-induced decrease in gastric motility and transit time by blocking the μ-opioid receptors in the gastrointestinal tract . This action helps alleviate opioid-induced constipation without affecting the analgesic effects of opioids on the central nervous system .
Comparison with Similar Compounds
Methylnaltrexone D3 (iodide) is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Methylnaltrexone bromide: Another derivative of Naltrexone used for similar purposes.
Naltrexone: The parent compound used to treat alcohol and opioid dependence.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Methylnaltrexone D3 (iodide) offers the advantage of being used in metabolic research due to its stable isotope labeling, making it a valuable tool for studying metabolic pathways and drug interactions.
Properties
Molecular Formula |
C21H26INO4 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide |
InChI |
InChI=1S/C21H25NO4.HI/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22+;/m1./s1/i1D3; |
InChI Key |
VYZRRRRJXDLIFG-NMQJHUCESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |
Origin of Product |
United States |
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